3-Chloro-5-cyanopyridine-2-carboxylic acid
Description
3-Chloro-5-cyanopyridine-2-carboxylic acid is a halogenated pyridine derivative featuring a carboxylic acid group at position 2, a chlorine substituent at position 3, and a cyano group at position 3. This compound’s structure combines electron-withdrawing groups (Cl and CN) with a carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring, enabling participation in nucleophilic substitutions, cross-coupling reactions, and cyclization processes.
Properties
IUPAC Name |
3-chloro-5-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQRPMDOQOKWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678884 | |
| Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200497-81-9 | |
| Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-CYANOPYRIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyanopyridine-2-carboxylic acid typically involves the chlorination of 5-cyanopyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of aminopyridines.
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Scientific Research Applications
3-Chloro-5-cyanopyridine-2-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Reactivity and Functional Group Influence
- Cyano vs. Acetyl Groups: The cyano group in the target compound (electron-withdrawing) enhances electrophilicity at the pyridine ring compared to the acetyl group (electron-donating via resonance), which moderates reactivity .
- Chlorine Position : Moving chlorine from position 3 (target) to 6 (6-chloro analog) redistributes electron density, affecting regioselectivity in cross-coupling reactions .
Biological Activity
3-Chloro-5-cyanopyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring with a chlorine atom, a cyano group, and a carboxylic acid group. The structural attributes of this compound facilitate its interactions with various biological targets, making it an interesting subject for pharmacological studies.
Research indicates that this compound may act as an enzyme inhibitor or modulator. Its ability to form hydrogen bonds and engage in π-stacking interactions with proteins suggests that it can influence several biochemical pathways. Similar compounds have demonstrated antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications for this compound.
Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems, leading to cell death or growth inhibition.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | Staphylococcus aureus | 16 µg/mL |
| 5-Cyano-pyridine-2-carboxylic acid | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study examining the effects on macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent .
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the compound's safety profile. According to safety data sheets, this compound is classified as harmful if swallowed or in contact with skin, necessitating caution during handling .
Applications in Drug Development
The unique chemical structure of this compound positions it as a valuable intermediate in drug development. It has been explored for use in synthesizing novel therapeutics targeting various diseases, including cancer and infectious diseases.
Research Findings on Drug Development
- Inhibition of β-secretase : A study highlighted the use of derivatives based on this compound in developing inhibitors for β-secretase, which is crucial in Alzheimer's disease pathology .
- Anticancer Activity : Preliminary data suggest that compounds related to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-5-cyanopyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes halogenation at position 3 (chlorination) and cyano/intact-carboxylic acid group introduction via nucleophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed cyanation or copper-mediated reactions can introduce the cyano group . Optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd/Cu) improves regioselectivity. Temperature control (80–120°C) minimizes side reactions like decarboxylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : The carboxylic acid proton (δ ~12–13 ppm in -NMR) and chlorine/cyano-induced deshielding in pyridine protons (δ ~8.5–9.5 ppm) are critical. -NMR identifies the carboxylic carbon (δ ~165–170 ppm) and nitrile carbon (δ ~115–120 ppm) .
- IR : Strong absorption bands for -COOH (~2500–3300 cm) and -C≡N (~2200–2250 cm) confirm functional groups .
- X-ray crystallography : Resolves regiochemical ambiguities; intermolecular hydrogen bonds (e.g., carboxylic acid dimers) and Cl⋯Cl interactions (~3.3 Å) are common .
Q. How do the electron-withdrawing substituents (Cl, CN, COOH) influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology : The chlorine and cyano groups deactivate the pyridine ring, directing electrophilic substitutions to position 4 (meta to Cl and para to CN). The carboxylic acid enhances solubility in polar solvents, facilitating reactions like esterification or amidation. Kinetic studies under varying pH (e.g., 2–10) reveal stability trends; decarboxylation risks increase under acidic or high-temperature conditions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or interactions with biological targets?
- Methodology : Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like kinases or proteases. For instance, the cyano group’s electron-deficient nature may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in active sites) . Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve conflicting crystallographic and spectroscopic data during structural refinement?
- Methodology : Use SHELX programs for iterative refinement. If X-ray data (e.g., Cl⋯Cl interactions ) conflict with NMR-based proton assignments, prioritize high-resolution crystallography (R-factor < 0.05) and validate via --HSQC NMR correlations. Adjust torsion angles in SHELXL to align calculated/observed spectra .
Q. How can regioselectivity be controlled in derivatization reactions (e.g., Suzuki coupling) of this compound?
- Methodology : The chlorine atom directs cross-coupling to position 4. For Suzuki-Miyaura reactions, use Pd(PPh) in THF/water (3:1) at 80°C. Pre-coordinate the pyridine nitrogen with Lewis acids (e.g., ZnCl) to enhance reactivity. Monitor regiochemistry via LC-MS and -NMR .
Q. What are the thermal and pH-dependent stability profiles of this compound, and how do they inform storage conditions?
- Methodology : Conduct accelerated stability studies (40–60°C, 75% RH) over 4 weeks. HPLC tracks degradation (e.g., decarboxylation to 3-chloro-5-cyanopyridine). The compound is stable at pH 4–7 (aqueous buffers) but degrades in strong acids/bases. Store at –20°C under inert gas (N/Ar) .
Data Contradiction Analysis Example
Scenario : Discrepancy between theoretical (DFT-predicted) and experimental (X-ray) bond lengths in the pyridine ring.
Resolution :
Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set).
Check for crystal packing effects (e.g., hydrogen bonding) shortening experimental bonds .
Validate with neutron diffraction or high-pressure crystallography if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
